Fnc-TP
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Overview
Description
It is a potent nucleoside reverse transcriptase inhibitor with broad-spectrum antiviral activity against human immunodeficiency virus, hepatitis B virus, and hepatitis C virus . This compound is particularly significant in the field of antiviral research due to its ability to inhibit the replication of these viruses effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FNC-TP involves multiple steps, starting from the precursor compound FNCThe reaction conditions typically involve the use of specific reagents and catalysts to ensure the correct functional groups are introduced and the desired product is obtained .
Industrial Production Methods
Industrial production of this compound requires a scalable and efficient process. One such method involves the use of flash nanocomplexation, which adopts a designed multi-inlet vortex mixer device together with flow rate-controllable pumps to achieve rapid and complete mixing before precipitation or complexation to form nanoparticles . This method allows for continuous and tunable production, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
FNC-TP undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group in this compound can participate in copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups.
Cycloaddition Reactions: Strain-promoted alkyne-azide cycloaddition can occur with molecules containing dibenzocyclooctyne or bicyclononyne groups.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition: This reaction requires copper as a catalyst and is typically carried out in the presence of a suitable solvent.
Strain-Promoted Alkyne-Azide Cycloaddition: This reaction does not require a catalyst and can be performed under mild conditions.
Major Products Formed
The major products formed from these reactions are cycloaddition products, which are useful in various chemical and biological applications .
Scientific Research Applications
FNC-TP has a wide range of scientific research applications, including:
Mechanism of Action
FNC-TP exerts its effects by inhibiting the activity of reverse transcriptase enzymes in viruses. It selectively enters and is retained in target cells, where it inhibits the reverse transcription process, preventing the replication of viral RNA . Additionally, this compound can restore the expression of APOBEC3G in CD4+ T cells, which helps to avoid degradation by viral infectivity factor-induced ubiquitination .
Comparison with Similar Compounds
Similar Compounds
Azvudine: Another nucleoside reverse transcriptase inhibitor with antiviral activity against human immunodeficiency virus, hepatitis B virus, and hepatitis C virus.
Lamivudine: A well-known nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus and hepatitis B virus.
Uniqueness of FNC-TP
This compound is unique due to its broad-spectrum antiviral activity and its ability to be retained in target cells for extended periods, providing long-lasting effects . Additionally, its use in click chemistry as a reagent containing an azide group makes it versatile for various chemical applications .
Properties
Molecular Formula |
C9H14FN6O13P3 |
---|---|
Molecular Weight |
526.16 g/mol |
IUPAC Name |
[[(2R,3R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14FN6O13P3/c10-5-6(17)9(14-15-12,27-7(5)16-2-1-4(11)13-8(16)18)3-26-31(22,23)29-32(24,25)28-30(19,20)21/h1-2,5-7,17H,3H2,(H,22,23)(H,24,25)(H2,11,13,18)(H2,19,20,21)/t5-,6-,7+,9+/m0/s1 |
InChI Key |
BRACSMALKQTJNX-XZMZPDFPSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@](O2)(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O)F |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O)F |
Origin of Product |
United States |
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